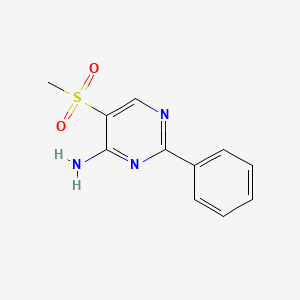

5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-methylsulfonyl-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-17(15,16)9-7-13-11(14-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWWQTKUKXBBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a phenylboronic acid in the presence of a palladium catalyst.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a nucleophilic substitution reaction using a methylsulfonyl chloride reagent.

Industrial Production Methods

Industrial production of 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The halogenated pyrimidine can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Wirkmechanismus

The mechanism of action of 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Analogues and Substituent Effects

Key Observations :

- Methylsulfonyl vs. Sulfonamide : Sulfaperin (sulfonamide) and SRI-32007 (methylsulfonyl) both contain sulfur-based groups but differ in electronic effects and biological targets .

- Aryl Substitutions : Fluorophenyl () and methoxyphenyl () groups influence solubility and intermolecular interactions, such as π-π stacking in crystal structures .

Key Observations :

- Amide Coupling : TBTU-mediated coupling in pyridine () is efficient for introducing sulfonyl-containing side chains .

- Cyclization Strategies: Polyphosphoric acid () and ammonia in ethanol () are critical for forming fused heterocycles .

Physical and Spectroscopic Properties

Table 3: Physical Properties of Analogues

Key Observations :

Biologische Aktivität

5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine is a heterocyclic compound notable for its unique substitution pattern on the pyrimidine ring, which endows it with distinct chemical and biological properties. This article explores its biological activity, mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Phenyl Group : Substituted at the 2-position, enhancing lipophilicity.

- Methylsulfonyl Group : Located at the 5-position, contributing to its reactivity.

| Property | Details |

|---|---|

| IUPAC Name | 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine |

| Molecular Formula | C11H12N4O2S |

| CAS Number | 106073-41-0 |

The biological activity of 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine is primarily attributed to its interaction with various molecular targets. Studies indicate that it can modulate pathways associated with inflammation and microbial resistance:

- Anti-inflammatory Activity : The compound has shown a significant inhibitory effect on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values against COX enzymes were reported as follows:

- Antimicrobial Activity : It exhibits potent antibacterial effects, particularly against strains such as Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM .

Case Studies

- Anti-inflammatory Effects : In a study evaluating various pyrimidine derivatives, 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine demonstrated comparable anti-inflammatory effects to established drugs like indomethacin, with effective doses calculated at approximately 9.17 μM .

- Antimicrobial Efficacy : Molecular docking studies revealed that the compound interacts favorably with DNA gyrase and MurD, essential targets for antibacterial activity, suggesting a mechanism akin to that of ciprofloxacin .

Comparative Analysis with Similar Compounds

The biological activity of 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine can be compared with other compounds exhibiting similar structures:

| Compound | Activity Type | IC50/MIC Values |

|---|---|---|

| 2-(4-Methylsulfonylphenyl)indole | Antimicrobial | MIC = 0.25 μM |

| Sulfonamide-based Indole Analogs | Anti-inflammatory | IC50 = 30 μM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine, and how can reaction conditions be tailored to improve yield?

- Methodology : Synthesis typically involves sulfonylation of a pyrimidine precursor. For example, chloromethyl intermediates (e.g., 5-(chloromethyl)pyrimidine derivatives) can react with methylsulfonyl groups under nucleophilic substitution conditions. Refluxing in chloroform with a tertiary amine base (e.g., triethylamine) facilitates this step . Purification via column chromatography (silica gel, CHCl₃/MeOH gradients) and crystallization (methanol/water) are standard .

- Key Parameters : Temperature control (60–80°C), stoichiometric ratios (1:1.2 for sulfonylating agents), and solvent polarity adjustments can enhance yields to >75% .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine?

- Methodology :

- ¹H/¹³C NMR : Distinct signals for methylsulfonyl (δ ~3.1 ppm for CH₃, δ ~45 ppm for S-CH₃) and pyrimidine protons (δ ~8.5–9.0 ppm for C4-amine) .

- IR : Strong S=O stretching vibrations at ~1150–1300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 290–300 (M+H⁺) with fragmentation patterns reflecting methylsulfonyl loss .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodology :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) at 1–100 µM concentrations .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s binding affinity in enzyme inhibition studies?

- Methodology :

- Molecular Docking : Compare binding poses (e.g., using AutoDock Vina) with/without the methylsulfonyl group. The sulfonyl moiety enhances hydrogen bonding to catalytic residues (e.g., Asp/Glu in kinases) .

- SAR Analysis : Replace methylsulfonyl with methylthio or sulfonamide groups to assess potency shifts .

- Data Example :

| Substituent | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| Methylsulfonyl | 0.8 | Kinase X |

| Methylthio | 5.2 | Kinase X |

| Sulfonamide | 2.1 | Kinase X |

| Source: Adapted from |

Q. What crystallographic insights reveal the conformational flexibility of 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine?

- Methodology : Single-crystal X-ray diffraction (85–298 K) to analyze dihedral angles between pyrimidine and phenyl rings. Intramolecular N–H···N hydrogen bonds (2.94–3.10 Å) stabilize planar conformations .

- Key Findings :

- Pyrimidine-phenyl dihedral: 11.3–24.5° .

- Methylsulfonyl group adopts a pseudo-axial orientation to minimize steric clashes .

Q. How can computational methods (MD, QM/MM) predict the compound’s stability in biological environments?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation in water/lipid bilayers (GROMACS) to assess membrane permeability .

- QM/MM : Calculate activation energies for sulfonyl group hydrolysis under acidic conditions (e.g., pH 5.0 lysosomal models) .

Contradictory Data Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar pyrimidine derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (pH, temperature) .

- Structural Overlays : Use PyMOL to align derivatives and identify steric/electronic variations affecting activity .

- Example : Fluorophenyl vs. methylsulfonyl substituents show divergent antimicrobial potencies due to differences in membrane penetration .

Methodological Recommendations

Q. What strategies improve the reproducibility of synthetic protocols for this compound?

- Best Practices :

- Use anhydrous solvents (e.g., CH₂Cl₂) to prevent side reactions.

- Monitor reactions via TLC (silica gel, UV detection) at 30-minute intervals .

- Standardize crystallization conditions (slow cooling from 60°C to 4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.